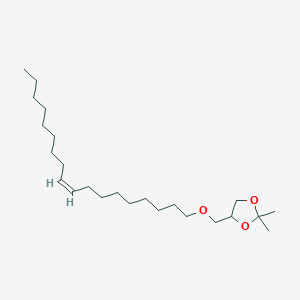![molecular formula C14H24O4S B13839693 D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate is a complex organic compound that belongs to the class of menthol derivatives This compound is characterized by its unique structure, which includes a menthol moiety attached to an oxathiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate typically involves the reaction of D-menthol with 5-hydroxy-2(5H)-furanone in the presence of a catalyst such as D-(+)-camphorsulfonic acid. The reaction is carried out in a solvent like dry benzene under reflux conditions . The product is then purified through recrystallization from petroleum ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The process may also be optimized to reduce the environmental impact and improve cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxathiolane derivatives.
Wissenschaftliche Forschungsanwendungen
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate involves its interaction with specific molecular targets. It is known to activate transient receptor potential melastatin-8 (TRPM8) channels, which are involved in the sensation of cold and pain relief . Additionally, it may modulate the activity of various ion channels, leading to alterations in cellular excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menthol: A well-known compound with similar cooling and analgesic properties.
Carvone: Another monoterpenoid with applications in flavoring and fragrance.
Pulegone: A compound used in the synthesis of menthol and other derivatives.
Uniqueness
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate stands out due to its unique structure, which combines the properties of menthol with the reactivity of an oxathiolane ring
Eigenschaften
Molekularformel |
C14H24O4S |
|---|---|
Molekulargewicht |
288.40 g/mol |
IUPAC-Name |
[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11+,12-,14?/m1/s1 |
InChI-Schlüssel |
KXKDZLRTIFHOHW-BGVMXTJQSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@H](C1)OC(=O)C2O[C@H](CS2)O)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)
![3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt (Technical Grade)](/img/structure/B13839623.png)

![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
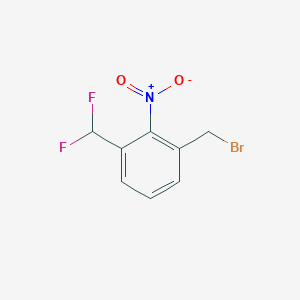
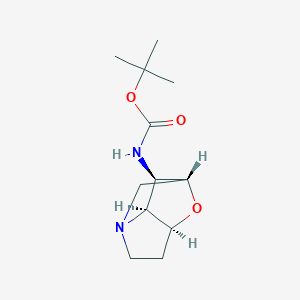
![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
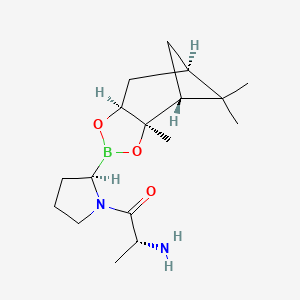

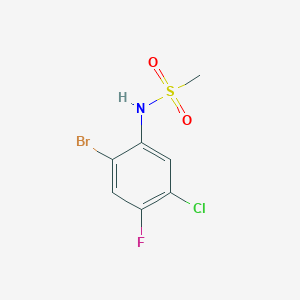
![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
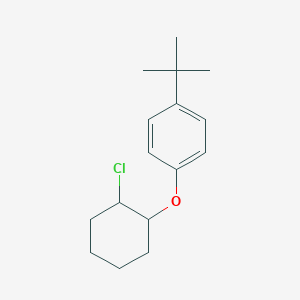
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
